2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.: 2228783-95-5
Cat. No.: VC5166956
Molecular Formula: C15H25NO4
Molecular Weight: 283.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228783-95-5 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.368 |
| IUPAC Name | 7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) |
| Standard InChI Key | YVHHDDZFVFHAAI-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s defining feature is its bicyclo[2.2.1]heptane core, a norbornane-derived structure that imposes significant steric constraints and conformational rigidity. The 7,7-dimethyl substituents enhance this rigidity, while the Boc-protected amino group and carboxylic acid moiety provide sites for further chemical modification. The IUPAC name, 7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid, precisely reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2228783-95-5 |
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.368 g/mol |
| IUPAC Name | 7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
| SMILES | CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C |
| InChIKey | YVHHDDZFVFHAAI-UHFFFAOYSA-N |
Stereochemical Considerations
The bicyclo[2.2.1]heptane system enforces distinct exo and endo configurations. In this compound, the amino group occupies the 2-exo position, while the carboxylic acid resides at the 1-endo position. This stereochemistry influences reactivity and intermolecular interactions, particularly in enantioselective synthesis.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step strategies to construct the bicyclic framework and introduce functional groups:
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Bicyclo[2.2.1]heptane Formation: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile (e.g., maleic anhydride) generates the norbornene intermediate, which is subsequently hydrogenated to yield the saturated bicyclo[2.2.1]heptane.
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Amino Group Introduction: Electrophilic amination or nucleophilic substitution installs the amino group at the 2-position.
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Boc Protection: The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.
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Carboxylation: Oxidation or carbonylation reactions introduce the carboxylic acid group at the 1-position.
Reaction Pathways
The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent peptide coupling or functionalization. The carboxylic acid participates in esterification, amidation, or metal-catalyzed cross-coupling reactions, broadening its utility in derivatization.
Physicochemical Properties
Solubility and Stability
While solubility data for this specific compound are unavailable, analogues with similar bicyclic frameworks exhibit limited aqueous solubility due to hydrophobic substituents. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating synthetic manipulations.
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm regiochemistry and purity. Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the carboxylic acid proton (δ ~12 ppm, broad).
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Infrared Spectroscopy: Stretching vibrations for the carbonyl groups (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and N-H bonds (~3350 cm⁻¹) are diagnostic.
Analytical and Purification Methods
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates enantiomers and impurities.
Mass Spectrometry
High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 284.2723; observed = 284.2725).
Comparison with Related Compounds
Table 2: Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid | C₁₃H₂₁NO₄ | Alternate stereochemistry |
| 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | C₁₀H₁₇NO₂·HCl | Lack of Boc protection; hydrochloride salt |
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